

Purification methods for 2-Chloro-1,3,5-trimethoxybenzene recrystallization

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Compound of Interest

Compound Name: 2-Chloro-1,3,5-trimethoxybenzene

CAS No.: 67827-56-9

Cat. No.: B1345492

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Welcome to the Technical Support Center for the purification and isolation of **2-Chloro-1,3,5-trimethoxybenzene** (CAS: 67827-56-9).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. In drug development and synthetic methodology, **2-Chloro-1,3,5-trimethoxybenzene** is a critical building block, frequently utilized in Pd-catalyzed borylation to produce sterically demanding arylboronates[1]. However, its synthesis via electrophilic aromatic substitution (e.g., using sodium hypochlorite or N-chlorosuccinimide) notoriously yields a mixture containing unreacted starting material and over-chlorinated byproducts[2].

This guide provides a self-validating framework to diagnose impurity profiles, execute precision recrystallization, and troubleshoot phase-separation issues.

I. Quantitative Diagnostic Data

Before initiating any purification, you must establish the baseline composition of your crude mixture. Because the polarities of the starting material, product, and dichloro-impurity are

nearly identical, TLC is often insufficient. ¹H NMR (in CDCl₃) is the most reliable, self-validating diagnostic tool for this workflow.

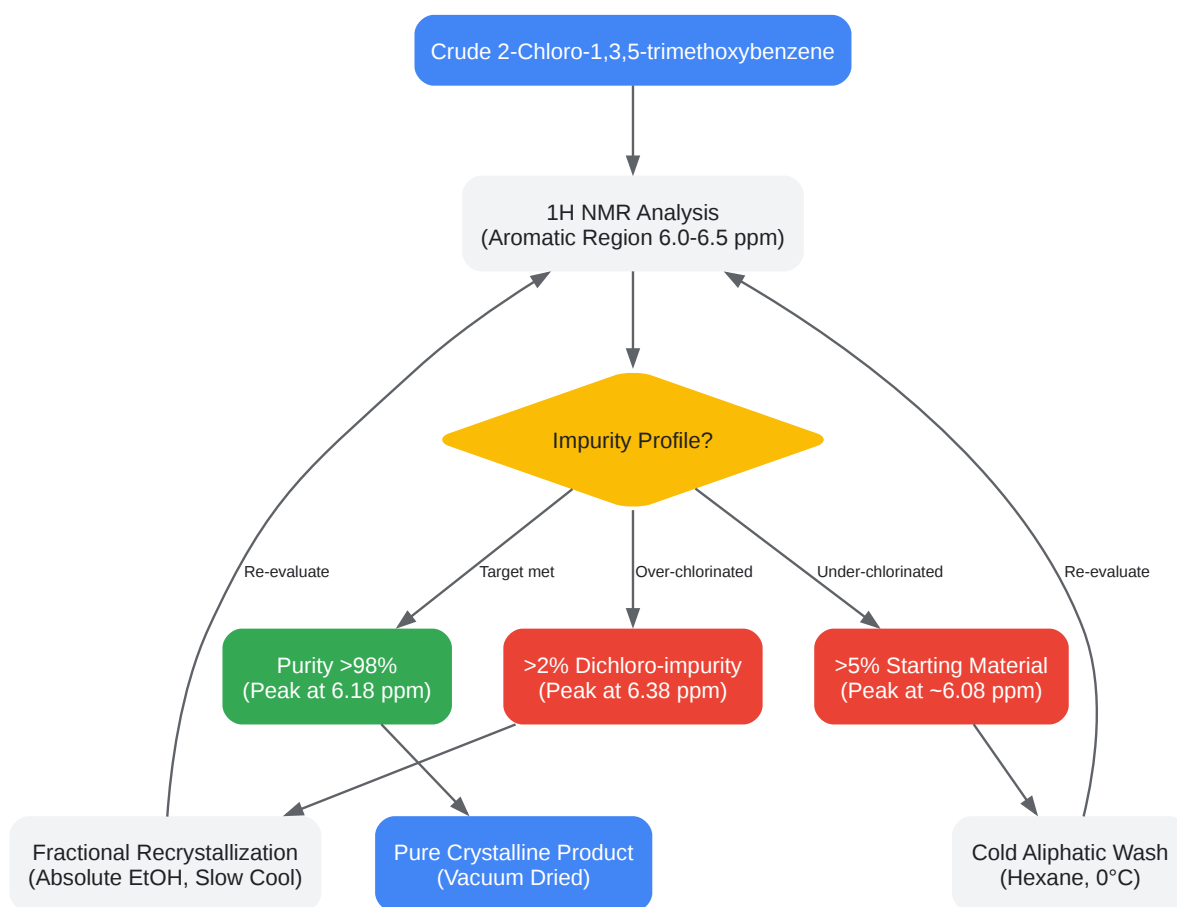
Table 1: ¹H NMR Diagnostic Shift Profile (CDCl₃)

Compound	Aromatic Protons (δ ppm)	Methoxy Protons (δ ppm)	Structural Implication
1,3,5-Trimethoxybenzene (Starting Material)	~6.08 (s, 3H)	3.77 (s, 9H)	Under-chlorination; highly soluble in cold alcohols.
2-Chloro-1,3,5-trimethoxybenzene (Target)	6.18 (s, 2H)	3.88 (s, 6H), 3.81 (s, 3H)	Desired mono-chlorinated product[2][3].

| 2,4-Dichloro-1,3,5-trimethoxybenzene (Impurity) | 6.38 (s, 1H) | 3.91 (s, 6H), 3.89 (s, 3H) | Over-chlorination; co-crystallization risk[2]. |

II. Purification Troubleshooting Workflow

Use the diagnostic logic below to determine the precise physical intervention required based on your NMR integration data.



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Diagnostic workflow for identifying and resolving **2-Chloro-1,3,5-trimethoxybenzene** impurities.

III. Core Protocol: Precision Recrystallization

Scientific Rationale: Halogenated trimethoxybenzenes exhibit a steep solubility gradient in absolute ethanol. The highly polar methoxy groups interact strongly with the alcohol, but the disruption of crystal packing by the asymmetric chlorine atom makes the mono-chloro derivative highly soluble at reflux, yet prone to rapid crystallization at 0 °C^[4].

Step-by-Step Methodology:

- Solvent Saturation: Suspend the crude solid in a minimal volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude).
 - Causality: Using the absolute minimum volume at the boiling point ensures maximum supersaturation upon cooling. Excess solvent will drastically reduce your final yield due to the compound's baseline solubility.
- Hot Filtration (Optional but Recommended): Rapidly filter the boiling solution through a pre-warmed Buchner funnel.
 - Causality: Removes insoluble polymeric byproducts or inorganic salts (e.g., NaCl if sodium hypochlorite was used) generated during the chlorination step^[2].
- Controlled Nucleation (Critical Step): Remove the flask from heat, cover it, and allow it to cool to room temperature undisturbed for 2 hours.
 - Causality: Rapid cooling (e.g., plunging directly into ice) causes kinetic precipitation, which traps the structurally similar 2,4-dichloro impurity within the crystal lattice. Slow cooling favors thermodynamic crystal growth, selectively excluding the dichloro analog.
- Maturation: Transfer the flask to an ice bath (0–5 °C) for 1 hour.
 - Causality: Lowers the kinetic energy of the system, driving the remaining mono-chlorinated product out of the mother liquor to maximize recovery.
- Isolation & Displacement Washing: Vacuum filter the crystals. Wash the filter cake with a small volume (1-2 mL/g) of ice-cold ethanol or cold hexane.

- Causality: The cold wash displaces the mother liquor—which contains the highly soluble unreacted 1,3,5-trimethoxybenzene—without dissolving the purified target crystals.
- Desiccation: Dry the crystals under high vacuum (≤ 1 mbar) at room temperature to a constant weight.

IV. Troubleshooting FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A1: Oiling out occurs when a compound precipitates above its melting point or when the solvent system's dielectric constant is skewed by impurities. **2-Chloro-1,3,5-trimethoxybenzene** frequently oils out if residual non-polar reaction solvents (like dichloromethane) remain in the crude matrix.

- Corrective Action: Evaporate the crude mixture to complete dryness under high vacuum before attempting recrystallization. If oiling persists in boiling ethanol, allow the solution to cool to 40 °C and add a single seed crystal to induce heterogeneous nucleation before the oil phase separates.

Q2: My ^1H NMR shows persistent 2,4-dichloro-1,3,5-trimethoxybenzene contamination (>5%). Why didn't standard recrystallization remove it? A2: The 2,4-dichloro derivative has a nearly identical crystal packing energy and polarity to the mono-chloro product[2]. If your cooling ramp is too fast, they will co-crystallize as a solid solution.

- Corrective Action: You must perform a strict fractional recrystallization. Re-dissolve the mixture in absolute ethanol, but halt the cooling process at 15 °C and filter immediately. The dichloro impurity is slightly less soluble and will enrich in the mother liquor or first crop depending on the exact molar ratio. Alternatively, literature protocols for heavily halogenated trimethoxybenzenes suggest switching to a binary solvent system like 3:1 pentane/chloroform[4].

Q3: How can I remove unreacted 1,3,5-trimethoxybenzene without losing my product? A3: Unreacted starting material lacks the halogen atom, making its crystal lattice significantly less stable and highly soluble in cold aliphatic solvents.

- Corrective Action: Triturate (slurry) the crude solid in ice-cold hexane for 15 minutes, then filter. The starting material will dissolve into the hexane, leaving the **2-chloro-1,3,5-**

trimethoxybenzene on the filter paper.

V. References

- CAS No : 67827-56-9 | Product Name : **2-Chloro-1,3,5-trimethoxybenzene** - Pharmaffiliates.
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